Fmoc-N-Me-D-Tyr(Bzl)-OH
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Overview
Description
Fmoc-N-Me-D-Tyr(Bzl)-OH is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound contains a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The presence of the benzyl (Bzl) group on the tyrosine side chain further enhances its utility in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Tyr(Bzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of N-methyl-D-tyrosine is protected using the Fmoc group. This is achieved by reacting N-methyl-D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of tyrosine is protected using a benzyl group. This is done by reacting the compound with benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the benzyl group can be removed via hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogen gas with a palladium catalyst for benzyl removal.
Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used.
Major Products Formed
Deprotection: Removal of the Fmoc group yields N-Me-D-Tyr(Bzl)-OH, and subsequent removal of the benzyl group yields N-Me-D-tyrosine.
Coupling: Formation of peptide bonds with other amino acids to create longer peptide chains.
Scientific Research Applications
Fmoc-N-Me-D-Tyr(Bzl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-N-Me-D-Tyr(Bzl)-OH is its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the phenolic hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Tyr(Bzl)-OH: Similar structure but lacks the N-methyl group.
Fmoc-L-Tyr(Bzl)-OH: Contains the L-isomer of tyrosine instead of the D-isomer.
Boc-N-Me-D-Tyr(Bzl)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
Fmoc-N-Me-D-Tyr(Bzl)-OH is unique due to the presence of the N-methyl group and the D-isomer of tyrosine, which can impart different biological activities and properties compared to its L-isomer counterparts. The combination of Fmoc and benzyl protecting groups also provides versatility in peptide synthesis.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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